molecular formula C9H13NO2 B8505703 6-(2-Hydroxy-2-methylpropyl)pyridin-3-ol

6-(2-Hydroxy-2-methylpropyl)pyridin-3-ol

Cat. No.: B8505703
M. Wt: 167.20 g/mol
InChI Key: ZJKDQTQKUHDFSQ-UHFFFAOYSA-N
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Description

6-(2-Hydroxy-2-methylpropyl)pyridin-3-ol is a high-purity chemical compound intended for research and development applications. This pyridinol derivative features a hydroxylated pyridine ring, a structure known to serve as a key building block and pharmacophore in medicinal chemistry . The 2-hydroxy-2-methylpropyl side chain is a notable structural feature found in advanced synthetic intermediates, particularly in the development of potential therapeutic agents . As a versatile scaffold, researchers can investigate its properties for applications in organic synthesis and drug discovery, where similar substructures have been utilized in complex molecules with targeted biological activity . The compound is consistently handled in accordance with good laboratory practices. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

6-(2-hydroxy-2-methylpropyl)pyridin-3-ol

InChI

InChI=1S/C9H13NO2/c1-9(2,12)5-7-3-4-8(11)6-10-7/h3-4,6,11-12H,5H2,1-2H3

InChI Key

ZJKDQTQKUHDFSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=NC=C(C=C1)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects at the 6-Position

The 6-position substituent plays a critical role in modulating the physicochemical and biochemical properties of pyridin-3-ol derivatives. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyridin-3-ol Derivatives
Compound Name Substituent at 6-Position Molecular Weight (g/mol) Key Properties/Applications
6-(2-Hydroxy-2-methylpropyl)pyridin-3-ol 2-Hydroxy-2-methylpropyl (branched) ~181.2 (estimated) Potential antidote candidate (inferred)
6-Ethylpyridin-3-ol Ethyl (linear) 123.15 Moderate AChE resurrection activity
6-Propylpyridin-3-ol Propyl (linear) 137.18 Enhanced AChE resurrection vs. ethyl
2-Bromo-6-(hydroxymethyl)pyridin-3-ol Hydroxymethyl 204.03 High polarity; possible metal chelation
5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol 3-Hydroxypropyl (linear) 171.15 Fluorine-enhanced stability
Key Observations :

Chain Length and Branching :

  • Linear alkyl chains (ethyl, propyl) improve lipid solubility and membrane permeability compared to branched or hydroxylated substituents. For example, 6-propylpyridin-3-ol demonstrated superior enzyme resurrection activity (66% reactivation of aged AChE) compared to 6-ethyl analogues (50–55%) .
  • The 2-hydroxy-2-methylpropyl group in the target compound introduces steric hindrance and hydrogen-bonding capacity, which may reduce passive diffusion but enhance target binding specificity .

Electron-Withdrawing Groups :

  • Halogenated derivatives (e.g., 2-bromo-6-(hydroxymethyl)pyridin-3-ol) show increased stability and resistance to metabolic degradation, though at the cost of reduced reactivation kinetics .

Biochemical Activity

Pyridin-3-ol derivatives are primarily explored as reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus agents.

Table 3: Reactivation Efficiency of Selected Analogues
Compound % AChE Reactivation (1h, 250 μM) Notes
6-Ethylpyridin-3-ol 50–55 Moderate activity, linear chain
6-Propylpyridin-3-ol 66 Optimal chain length for activity
Target Compound (Inferred) ~60–70 (predicted) Branched chain may enhance binding
  • Mechanistic Insights :
    • Longer alkyl chains (e.g., propyl) enhance hydrophobic interactions with AChE’s active site gorge, while hydroxyl groups may form hydrogen bonds with catalytic serine residues .
    • The target compound’s branched substituent could improve binding affinity but requires empirical validation.

Q & A

Q. What are the common synthetic routes for 6-(2-Hydroxy-2-methylpropyl)pyridin-3-ol, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as:
  • Grignard Addition : Reacting a pyridinyl magnesium bromide with 2-methyloxirane to introduce the hydroxy-methylpropyl group. Reaction temperature (-20°C to 0°C) and anhydrous conditions are critical to avoid side reactions (e.g., epoxide ring-opening by moisture) .
  • Hydroxylation : Direct hydroxylation at the pyridine 3-position using oxidizing agents like H₂O₂/FeSO₄ under acidic conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Yield optimization requires precise stoichiometric control of reagents and inert atmospheres .

Q. Which spectroscopic and crystallographic techniques are used to confirm the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., hydroxypropyl methyl groups at δ 1.2–1.4 ppm and pyridine ring protons at δ 7.5–8.5 ppm) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement) resolves bond angles and spatial arrangements of the hydroxypropyl and pyridinol groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peak at m/z ~195) .

Q. What in vitro assays are employed to evaluate its biological activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Measure IC₅₀ values against targets like kinases or oxidoreductases using fluorescence-based substrates .
  • Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify affinity for receptors (e.g., GPCRs) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess potential anticancer activity .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-hydroxy-2-methylpropyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Steric Hindrance : The bulky tert-hydroxypropyl group reduces accessibility for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Mitigation strategies include using bulky ligands (XPhos) or elevated temperatures (80–100°C) .
  • Electronic Effects : Electron-donating hydroxy groups activate the pyridine ring toward electrophilic substitution (e.g., nitration at the 4-position) but deactivate it toward nucleophilic attacks . Comparative studies with analogs (e.g., 6-chloro derivatives) highlight substituent-dependent regioselectivity .

Q. How can contradictory data on biological activity (e.g., variable IC₅₀ values across studies) be resolved?

  • Methodological Answer :
  • Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) and replicate experiments across labs .
  • Solubility Adjustments : Use co-solvents (DMSO ≤1%) or surfactants (Tween-20) to prevent aggregation in aqueous buffers .
  • Metabolite Interference : Perform LC-MS/MS to rule out metabolic degradation during incubation .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., COX-2). The hydroxypropyl group’s hydrogen-bonding capacity enhances affinity for polar residues (Asp, Glu) .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Hydrophobic interactions between methylpropyl groups and nonpolar pockets (e.g., CYP450) are critical for residence time .

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